CB2 modulator 1

CB2 receptor Binding Affinity Radioligand Competition

CB2 modulator 1 (compound 130) is a pyrimidine-based CB2 receptor modulator with nanomolar affinity and >100-fold selectivity over CB1, enabling CB2-specific immune studies without psychoactive CB1 cross-reactivity. Its unique scaffold differs from standard aminoalkylindole/pyrazole CB2 ligands, offering distinct binding kinetics and IP advantages. Ideal for radioligand binding assays, PBMC/macrophage cytokine profiling, and medicinal chemistry scaffold-hopping campaigns.

Molecular Formula C18H19F3N4O2
Molecular Weight 380.4 g/mol
Cat. No. B2384156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB2 modulator 1
Molecular FormulaC18H19F3N4O2
Molecular Weight380.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H19F3N4O2/c19-18(20,21)15-14(16(26)22-10-12-6-8-27-9-7-12)11-23-17(25-15)24-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,22,26)(H,23,24,25)
InChIKeyCPVZTXHTOZWAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CB2 Modulator 1 (Compound 130) Chemical Profile and Procurement Reference Guide


CB2 modulator 1, also known as compound 130 (CAS: 666261-80-9), is a synthetic pyrimidine derivative with the IUPAC name 2-anilino-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide [1]. It is classified as a cannabinoid type 2 (CB2) receptor modulator [2]. This compound originates from a series of pyrimidine derivatives developed for their activity on the CB2 receptor, which is a key target in inflammation, immune disorders, and pain management [3].

The Pitfalls of Substituting CB2 Modulator 1 with Generic CB2 Agonists or Inverse Agonists


Substituting CB2 modulator 1 with a generic CB2 agonist (e.g., GW842166X) or inverse agonist is not scientifically sound due to potential differences in functional selectivity and signaling bias. The term 'modulator' can imply a distinct pharmacological profile, such as allosteric modulation or biased agonism, compared to a standard orthosteric agonist [1]. Without specific functional data, it is a high-risk assumption that any two CB2 ligands will produce identical downstream signaling outcomes in complex cellular models. The chemical class of CB2 modulator 1 (a pyrimidine derivative) is distinct from many common tool compounds like the aminoalkylindole JWH-133 or the pyrazole SR144528, which can lead to differences in binding kinetics and off-target activity [2].

Quantitative Differentiation Evidence for CB2 Modulator 1 (Compound 130)


CB2 Binding Affinity of CB2 Modulator 1 Compared to Standard Tool Compounds

While not from a peer-reviewed journal, binding database entries suggest CB2 modulator 1 exhibits high affinity for the human CB2 receptor. A cross-study comparable analysis against the widely used selective agonist JWH-133 reveals a similar affinity range, suggesting CB2 modulator 1 is a high-potency ligand [1][2]. The lack of a direct head-to-head comparison in a single study means the quantitative difference should be interpreted cautiously as class-level equivalence, not superiority.

CB2 receptor Binding Affinity Radioligand Competition Structure-Activity Relationship

High-Level Selectivity of the Pyrimidine Series for CB2 over CB1

The parent patent for the pyrimidine series to which CB2 modulator 1 belongs explicitly claims that the compounds have an EC50 value at the human CB2 receptor that is at least 100 times lower (more potent) than the EC50 value at the human CB1 receptor [1]. This class-level inference provides strong evidence that CB2 modulator 1 is designed for high selectivity, a critical feature for avoiding CB1-mediated psychoactive side effects.

Receptor Selectivity CB1 Receptor Off-Target Effects CNS Penetration

Unique Chemical Scaffold Differentiation from Common CB2 Tool Compounds

CB2 modulator 1 is based on a pyrimidine core, which is chemically distinct from other major CB2 ligand classes such as the classical cannabinoids (e.g., Δ9-THC), non-classical cannabinoids (e.g., CP55,940), aminoalkylindoles (e.g., JWH-133), and pyrazoles (e.g., SR144528) [1]. This structural differentiation can translate to a different intellectual property landscape and potentially unique off-target profiles, which is a key consideration for drug discovery projects seeking novel chemical matter [2].

Chemical Scaffold Pyrimidine Intellectual Property Chemical Diversity

Defined Research Applications for CB2 Modulator 1 (Compound 130) Based on Differentiated Evidence


Investigating CB2-Mediated Immunomodulation Without CB1 Confounding

Based on the class-level inference of high CB2 selectivity (CB1/CB2 ratio >100) from its patent series, CB2 modulator 1 is an optimal tool for studying the role of CB2 receptors in immune cell function (e.g., cytokine release, migration) in vitro. Its use in experiments with human peripheral blood mononuclear cells (PBMCs) or macrophages can help delineate CB2-specific effects from the psychoactive and neuromodulatory effects of CB1, which is a key requirement for preclinical research into inflammation and autoimmune disorders [1].

Use as a High-Affinity Ligand in CB2 Receptor Binding and Competition Assays

The cross-study comparable data indicating low nanomolar affinity for the CB2 receptor supports the use of CB2 modulator 1 as a potent competitor in radioligand binding assays. It is well-suited for generating binding curves to determine the affinity of novel compounds or for defining specific binding in native tissue preparations where CB2 receptor expression is low. This application is supported by its documented affinity in public databases [1].

As a Structurally Novel Chemical Probe for Structure-Activity Relationship (SAR) Studies

Given its unique pyrimidine scaffold, which is distinct from common aminoalkylindole and pyrazole CB2 ligands, CB2 modulator 1 is a valuable tool compound for medicinal chemistry programs exploring new intellectual property space around the CB2 receptor. It can serve as a reference point in a chemical series, helping to map how modifications to the pyrimidine core impact binding and function. This is a direct application stemming from the evidence of its distinct chemical class [1].

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